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Compound of Interest

Compound Name: 5-Methyl-4-nitro-1,2-thiazole
CAS No.: 1073-19-4
Cat. No.: B086453
Get Quote
. J

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Methyl-4-nitro-1,2-
thiazole

Introduction

5-Methyl-4-nitro-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted
with a methyl and a nitro group. The thiazole nucleus is a cornerstone in medicinal chemistry,
forming the structural basis of numerous pharmaceuticals with a wide array of biological
activities, including antimicrobial and anti-inflammatory properties.[1][2] The introduction of a
nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic
landscape and reactivity of the thiazole ring, making this compound a subject of interest for
further functionalization and drug design.[1][3] This guide provides a comprehensive overview
of the spectroscopic properties of 5-Methyl-4-nitro-1,2-thiazole, offering a foundational
resource for its unambiguous identification and characterization.

Molecular and Spectroscopic Overview

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b086453#bc-rfq
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://pdf.benchchem.com/15355/Application_Notes_and_Protocols_5_Methyl_4_nitrothiazole_in_the_Synthesis_of_Antimicrobial_Agents.pdf
https://cpclab.uni-duesseldorf.de/data/_uploaded/file/paper/232.pdf
https://pdf.benchchem.com/15355/Application_Notes_and_Protocols_5_Methyl_4_nitrothiazole_in_the_Synthesis_of_Antimicrobial_Agents.pdf
https://pdf.benchchem.com/15355/An_In_Depth_Technical_Guide_to_5_methyl_4_nitrothiazole.pdf
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Molecular Formula CaHaN202S [3]
Molecular Weight 144.15 g/mol [3]
IUPAC Name 5-methyl-4-nitro-1,2-thiazole

A summary of the anticipated spectroscopic features for 5-Methyl-4-nitro-1,2-thiazole is

presented below, based on its chemical structure and data from analogous nitrothiazole

compounds.[3]

Spectroscopic Technique

Expected Features

A singlet for the methyl protons (CHs) and a

1IH NMR ] ) )
singlet for the proton on the thiazole ring.
Resonances for the three carbons of the
thiazole ring and one for the methyl group. The
B3C NMR

carbon atom bonded to the nitro group is

expected to be significantly downfield.

Infrared (IR)

Strong absorption bands corresponding to the
asymmetric and symmetric stretching of the
nitro group (NO2) are anticipated around 1550-
1500 cm~1 and 1390-1330 cm™1, respectively.[3]

Mass Spectrometry (MS)

A molecular ion peak (M*) corresponding to the
exact mass of CaHaN202S (144.00 g/mol ).[3]

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 5-Methyl-4-nitro-1,2-thiazole, both *H and 13C NMR provide critical information about its

atomic connectivity.

1H NMR Spectroscopy
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The proton NMR spectrum of 5-Methyl-4-nitro-1,2-thiazole is expected to be relatively simple,
exhibiting two distinct singlets:

o Methyl Protons (CHs): A singlet integrating to three protons is anticipated for the methyl
group at the C5 position.

e Thiazole Ring Proton: A singlet integrating to one proton is expected for the proton at the C3
position of the thiazole ring.

The precise chemical shifts will be influenced by the solvent and the strong electron-
withdrawing nature of the nitro group.

13C NMR Spectroscopy

The proton-decoupled 2C NMR spectrum is predicted to show four distinct signals,
corresponding to the four unique carbon atoms in the molecule:

e Methyl Carbon (CHs): The carbon of the methyl group will appear in the upfield region of the
spectrum.

e Thiazole Ring Carbons: Three signals are expected for the carbons of the thiazole ring. The
carbon atom at the C4 position, directly attached to the nitro group, will be significantly
deshielded and thus appear at the lowest field (most downfield) among the ring carbons.

Caption: Correlation of the structure of 5-Methyl-4-nitro-1,2-thiazole with its expected NMR
signals.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.
In 5-Methyl-4-nitro-1,2-thiazole, the most prominent features in the IR spectrum will be the
absorption bands of the nitro group.

o NO2 Asymmetric Stretch: A strong band is expected in the range of 1550-1500 cm~1.[3]
o NO2 Symmetric Stretch: Another strong band is anticipated between 1390-1330 cm~1.[3]

e C=N Stretch: The thiazole ring will exhibit a characteristic C=N stretching vibration.
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e C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl group and the
thiazole ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 5-Methyl-4-nitro-1,2-thiazole, the electron impact (El) mass spectrum is
expected to show:

e Molecular lon Peak (M*): A peak at m/z 144, corresponding to the molecular weight of the
compound.[3]

o Fragmentation: The molecule may undergo fragmentation, leading to characteristic daughter
ions. The fragmentation patterns of nitro-heterocyclic compounds can be complex.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 5-Methyl-4-
nitro-1,2-thiazole.

Protocol 1: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-4-nitro-1,2-thiazole in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in an NMR tube.

e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire the spectrum at room temperature.
o Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
o Use a standard pulse program.
e 13C NMR Acquisition:

o Use the same sample and spectrometer.
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o Acquire a proton-decoupled spectrum.

o Increase the number of scans significantly (e.g., 1024 or more) to obtain a good signal-to-
noise ratio due to the lower natural abundance of 13C.

Protocol 2: IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of 5-Methyl-4-nitro-1,2-thiazole with approximately 100 mg of dry KBr
powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e FTIR Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400

cm™1,

o Co-add at least 16 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

e EI-MS Acquisition:
o Use a standard electron ionization energy of 70 eV.
o Scan a mass range that includes the expected molecular ion, for instance, m/z 40-200.

o The resulting mass spectrum will show the relative abundance of the molecular ion and its

fragment ions.

Synthesis of 5-Methyl-4-nitro-1,2-thiazole

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A plausible synthetic route to 5-Methyl-4-nitro-1,2-thiazole is the direct nitration of 5-
methylthiazole.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
¢ 3. pdf.benchchem.com [pdf.benchchem.com]

e 4. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal
nitroreduction products by electron impact mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic data of 5-Methyl-4-nitro-1,2-thiazole].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086453/docs#spectroscopic-data-of-5-methyl-4-nitro-
1-2-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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